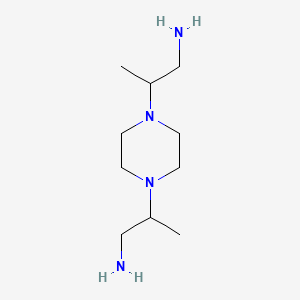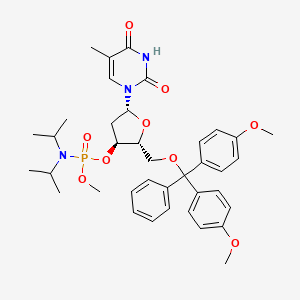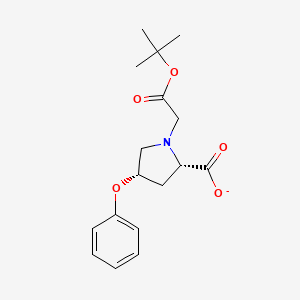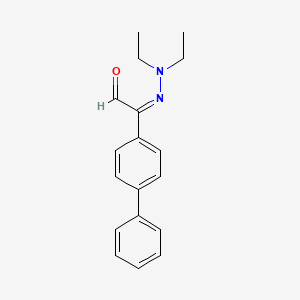
Glyoxal,biphenylyl-,diethyl hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glyoxal, biphenylyl-, diethyl hydrazone is a chemical compound with the molecular formula C18H20N2O. It is also known by its systematic name, α-(Diethylhydrazono)-4’-phenylacetophenone. This compound is a derivative of glyoxal, which is the simplest dialdehyde, and it features a biphenyl group along with a diethyl hydrazone moiety. Glyoxal, biphenylyl-, diethyl hydrazone is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glyoxal, biphenylyl-, diethyl hydrazone typically involves the reaction of glyoxal with biphenyl and diethyl hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: Glyoxal reacts with biphenyl to form an intermediate compound.
Step 2: The intermediate compound then reacts with diethyl hydrazine to form glyoxal, biphenylyl-, diethyl hydrazone.
The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of glyoxal, biphenylyl-, diethyl hydrazone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure efficient production. The reaction is typically carried out in large reactors with precise control over reaction parameters to maintain consistency and quality.
Análisis De Reacciones Químicas
Types of Reactions
Glyoxal, biphenylyl-, diethyl hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The biphenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly used.
Major Products Formed
Oxidation: Oxidized products include oxides and carboxylic acids.
Reduction: Reduced products include hydrazine derivatives.
Substitution: Substituted biphenyl derivatives are formed.
Aplicaciones Científicas De Investigación
Glyoxal, biphenylyl-, diethyl hydrazone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of glyoxal, biphenylyl-, diethyl hydrazone involves its interaction with molecular targets and pathways. The compound can form hydrazone bonds with aldehydes and ketones, leading to the formation of stable hydrazone derivatives. These interactions can affect various biochemical pathways and enzyme activities, making the compound useful in research and therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Glyoxal bis-hydrazones: These compounds have similar structures but differ in the substituents on the hydrazone moiety.
Biphenyl derivatives: Compounds with biphenyl groups and different functional groups.
Uniqueness
Glyoxal, biphenylyl-, diethyl hydrazone is unique due to its specific combination of glyoxal, biphenyl, and diethyl hydrazone moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C18H20N2O |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
(2Z)-2-(diethylhydrazinylidene)-2-(4-phenylphenyl)acetaldehyde |
InChI |
InChI=1S/C18H20N2O/c1-3-20(4-2)19-18(14-21)17-12-10-16(11-13-17)15-8-6-5-7-9-15/h5-14H,3-4H2,1-2H3/b19-18+ |
Clave InChI |
DSVLFOBRKYHUCT-VHEBQXMUSA-N |
SMILES isomérico |
CCN(CC)/N=C(\C=O)/C1=CC=C(C=C1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)N=C(C=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


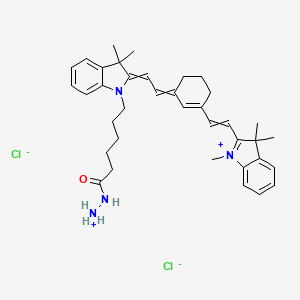
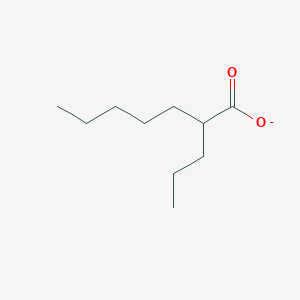
![2-Naphthalenesulfonic acid, 8-amino-5-[(4-aminophenyl)azo]-](/img/structure/B13790140.png)
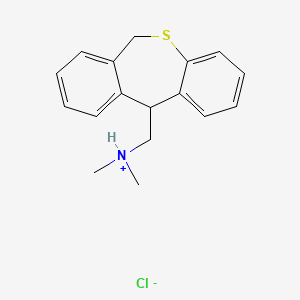
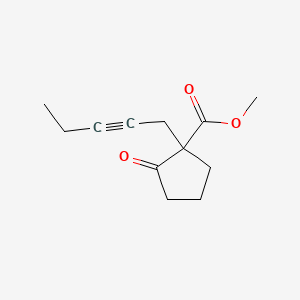
![N-Hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene-5-amine](/img/structure/B13790151.png)



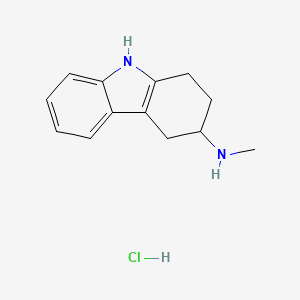
![1-Ethyl-4-((E)-3-[1-ethyl-6-(methoxycarbonyl)-4(1H)-quinolinylidene]-1-propenyl)-6-(methoxycarbonyl)quinolinium iodide](/img/structure/B13790162.png)
